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Compound of Interest

Compound Name: Epicatechin Gallate

Cat. No.: B1671482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Epicatechin Gallate
(ECG), a potent antioxidant flavonoid, in food preservation. The following sections detail its

mechanisms of action, quantitative efficacy, and standardized protocols for its application and

evaluation in various food matrices.

Introduction
Epicatechin gallate (ECG) is a flavan-3-ol, a type of flavonoid, found in high concentrations in

green tea, cocoa, grapes, and various other fruits.[1][2] Its chemical structure, characterized by

multiple hydroxyl groups, endows it with strong antioxidant and antimicrobial properties.[1]

These attributes make ECG a promising natural alternative to synthetic preservatives in the

food industry, addressing the growing consumer demand for "clean label" products. ECG's

primary preservation functions lie in its ability to scavenge free radicals, thereby inhibiting lipid

oxidation and extending the shelf-life of food products.[1][3] Additionally, it exhibits inhibitory

effects against a range of foodborne pathogens.

Mechanisms of Action
Antioxidant Activity
The antioxidant capacity of ECG is attributed to its ability to donate hydrogen atoms or

electrons, which neutralizes reactive oxygen species (ROS). The galloyl moiety in its structure

significantly enhances its radical scavenging activity compared to simpler catechins like
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epicatechin. This mechanism is crucial in preventing the oxidative degradation of lipids in food,

which leads to rancidity, off-flavors, and loss of nutritional value.

Antimicrobial Activity
ECG demonstrates broad-spectrum antimicrobial activity against both Gram-positive and

Gram-negative bacteria. One of its key mechanisms is the inhibition of efflux pumps in bacteria,

such as the NorA efflux pump in Staphylococcus aureus, which can reverse methicillin

resistance. It can also disrupt bacterial cell membranes and interfere with virulence factors,

reducing the pathogenicity of foodborne microbes.

Quantitative Data Summary
The efficacy of epicatechin gallate and its closely related analogue, epigallocatechin gallate

(EGCG), in food preservation has been quantified in various studies. The following tables

summarize key data on their antioxidant activity, antimicrobial efficacy, and impact on the shelf-

life of different food products.

Table 1: Antioxidant Activity of Epicatechin Gallate
(ECG) and Related Compounds

Compound Assay
Antioxidant
Capacity

Reference

Epicatechin Gallate

(ECG)

DPPH Radical

Scavenging

Higher than

Epicatechin

Epigallocatechin

Gallate (EGCG)

DPPH Radical

Scavenging
IC50: < 200 µM

Epigallocatechin

Gallate (EGCG)

ABTS Radical

Scavenging in Edible

Film

234% higher than

control film

Epigallocatechin

Gallate (EGCG)

DPPH Radical

Scavenging in Edible

Film

422% higher than

control film
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Table 2: Minimum Inhibitory Concentration (MIC) of
Epicatechin Gallate (ECG) and Epigallocatechin Gallate
(EGCG) against Foodborne Pathogens

Compound Microorganism MIC (µg/mL) Reference

Epigallocatechin

Gallate (EGCG)

Acinetobacter

baumannii
128-1024

Catechins Escherichia coli 640

Catechins
Staphylococcus

aureus
640

Table 3: Effect of Epicatechin Gallate (ECG) and
Epigallocatechin Gallate (EGCG) on Food Shelf-Life and
Quality Parameters
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Food Product Treatment Parameter Result Reference

Mango

Edible coating

with 3 wt%

EGCG

Shelf-life
Extended by 6

days

Minced Pork
Chitosan-ECG

combination
Shelf-life at 4°C

Extended from 5

to 7 days

Minced Pork
Chitosan-ECG

combination
Shelf-life at 25°C

Extended from

36h to 48h

Strawberries

Chitosan-ZnO

nanoparticle

coating

Weight loss and

firmness

Retarded for 8

days

Chicken Breast
Plasma

treatment

Listeria

monocytogenes

reduction

2.14 Log CFU/g

reduction

Chicken Breast
Plasma

treatment

Escherichia coli

reduction

2.73 Log CFU/g

reduction

Chicken Breast
Plasma

treatment

Salmonella

Typhimurium

reduction

2.71 Log CFU/g

reduction

Experimental Protocols
The following are detailed protocols for the application and evaluation of epicatechin gallate in

food preservation.

Protocol for Preparation and Application of ECG-
Chitosan Edible Coating for Strawberries
Objective: To prepare a chitosan-based edible coating incorporating ECG and apply it to fresh

strawberries to extend shelf-life.

Materials:
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Chitosan (food grade, 90% deacetylation)

Epicatechin Gallate (ECG)

Glacial acetic acid

Sodium hydroxide (NaOH)

Freshly harvested strawberries of uniform size and maturity

Distilled water

Magnetic stirrer with heating plate

Beakers and other standard laboratory glassware

Drying rack

Procedure:

Preparation of Chitosan Solution (1% w/v):

1. Dissolve 1 g of chitosan in 100 mL of a 0.5% (v/v) aqueous acetic acid solution.

2. Heat the solution to 45°C while stirring on a magnetic stirrer until the chitosan is

completely dissolved.

3. Adjust the pH of the solution to 5.2 using 1M NaOH.

Incorporation of ECG:

1. Prepare a stock solution of ECG in ethanol or distilled water.

2. Add the ECG stock solution to the chitosan solution to achieve the desired final

concentration (e.g., 0.1%, 0.5%, 1% w/v).

3. Stir the mixture for 30 minutes to ensure uniform dispersion of ECG.

Application of the Coating:
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1. Wash the strawberries with tap water and allow them to air dry completely.

2. Dip the strawberries into the ECG-chitosan coating solution for 1 minute.

3. Remove the strawberries and allow the excess coating to drip off.

4. Place the coated strawberries on a drying rack and air-dry at room temperature for 2 hours

or until the coating is no longer tacky.

Storage and Evaluation:

1. Store the coated and uncoated (control) strawberries in clamshell containers at 4°C.

2. Evaluate the quality parameters (e.g., weight loss, firmness, color, microbial load, sensory

analysis) at regular intervals (e.g., day 0, 3, 6, 9, 12).

Protocol for Evaluating the Antioxidant Effect of ECG in
Minced Pork
Objective: To assess the ability of ECG to inhibit lipid oxidation in minced pork during

refrigerated storage.

Materials:

Freshly minced pork

Epicatechin Gallate (ECG)

Ethanol (food grade)

Trichloroacetic acid (TCA)

2-Thiobarbituric acid (TBA)

Homogenizer

Centrifuge

Spectrophotometer
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Water bath

Procedure:

Sample Preparation:

1. Divide the minced pork into batches.

2. Prepare an ethanolic solution of ECG at a concentration that will result in the desired final

concentration in the meat (e.g., 200 ppm).

3. Evenly spray the ECG solution onto the minced pork while mixing thoroughly.

4. Prepare a control batch sprayed with an equal volume of ethanol without ECG.

5. Package the samples in aerobic packaging and store at 4°C.

Thiobarbituric Acid Reactive Substances (TBARS) Assay:

1. At specified time intervals (e.g., day 0, 3, 5, 7), take 10 g of the minced pork sample.

2. Homogenize the sample with 50 mL of 7.5% TCA.

3. Centrifuge the homogenate at 3000 rpm for 10 minutes.

4. Filter the supernatant through Whatman No. 1 filter paper.

5. Mix 5 mL of the filtrate with 5 mL of 0.02 M TBA reagent in a test tube.

6. Heat the tubes in a boiling water bath for 30 minutes.

7. Cool the tubes to room temperature.

8. Measure the absorbance of the resulting pink color at 532 nm using a spectrophotometer.

9. Calculate the TBARS value (mg of malondialdehyde per kg of meat) using a standard

curve of malondialdehyde.
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Protocol for Determining the Minimum Inhibitory
Concentration (MIC) of ECG against Listeria
monocytogenes
Objective: To determine the lowest concentration of ECG that inhibits the visible growth of

Listeria monocytogenes.

Materials:

Listeria monocytogenes culture

Brain Heart Infusion (BHI) broth

Epicatechin Gallate (ECG)

Sterile 96-well microplates

Incubator

Microplate reader

Procedure:

Preparation of Inoculum:

1. Culture L. monocytogenes in BHI broth overnight at 37°C.

2. Dilute the culture to achieve a concentration of approximately 1 x 10^6 CFU/mL.

Preparation of ECG Dilutions:

1. Prepare a stock solution of ECG in a suitable solvent (e.g., DMSO or ethanol) and then

dilute it in BHI broth to twice the highest desired final concentration.

2. Perform serial two-fold dilutions of the ECG solution in BHI broth in the wells of a 96-well

microplate.

Inoculation and Incubation:
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1. Add an equal volume of the prepared L. monocytogenes inoculum to each well, thus

halving the concentration of ECG in each well.

2. Include a positive control (broth with inoculum, no ECG) and a negative control (broth

only).

3. Incubate the microplate at 37°C for 24 hours.

Determination of MIC:

1. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration

of ECG at which no visible growth is observed.

2. Alternatively, measure the optical density at 600 nm using a microplate reader. The MIC is

the lowest concentration that shows no significant increase in absorbance compared to

the negative control.

Visualizations
The following diagrams illustrate key concepts and workflows related to the use of epicatechin
gallate in food preservation.
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Click to download full resolution via product page

Caption: Antioxidant mechanism of Epicatechin Gallate via free radical scavenging.
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Caption: Experimental workflow for evaluating ECG in food preservation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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